Cyclohexane,bis[(ethenyloxy)methyl]-
Overview
Description
Cyclohexane,bis[(ethenyloxy)methyl]- is a chemical compound with the molecular formula C12H20O2This compound is characterized by its two ethenyloxy groups attached to a cyclohexane ring, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane,bis[(ethenyloxy)methyl]- can be synthesized through the reaction of cyclohexanedimethanol with vinyl ethers under specific conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the ethenyloxy groups. The process requires careful control of temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Cyclohexane,bis[(ethenyloxy)methyl]- involves large-scale reactions using high-purity starting materials. The process is optimized for efficiency and yield, often employing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through distillation or crystallization to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane,bis[(ethenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyloxy groups to hydroxyl groups.
Substitution: The ethenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum to facilitate the process.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclohexanedimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
Cyclohexane,bis[(ethenyloxy)methyl]- has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Cyclohexane,bis[(ethenyloxy)methyl]- involves its ability to undergo polymerization and cross-linking reactions. The ethenyloxy groups can form covalent bonds with other molecules, leading to the formation of complex polymer networks. These reactions are often catalyzed by heat, light, or chemical initiators, resulting in the formation of durable and stable materials .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanedimethanol divinyl ether
- 1,4-Bis[(vinyloxy)methyl]cyclohexane
- Cyclohexane,1,4-bis[(vinyloxy)methyl]-
Uniqueness
Cyclohexane,bis[(ethenyloxy)methyl]- is unique due to its specific arrangement of ethenyloxy groups on the cyclohexane ring. This configuration provides distinct reactivity and properties compared to other similar compounds. Its ability to form stable polymers and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
ethenoxyethene;[4-(hydroxymethyl)cyclohexyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.C4H6O/c9-5-7-1-2-8(6-10)4-3-7;1-3-5-4-2/h7-10H,1-6H2;3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTMLLHGQQNUOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC=C.C1CC(CCC1CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620074 | |
Record name | (Cyclohexane-1,4-diyl)dimethanol--(ethenyloxy)ethene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130668-21-2 | |
Record name | (Cyclohexane-1,4-diyl)dimethanol--(ethenyloxy)ethene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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